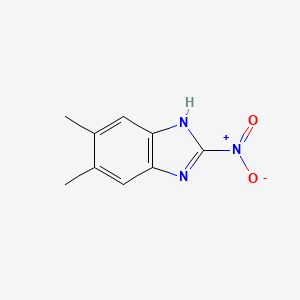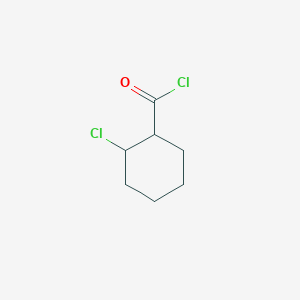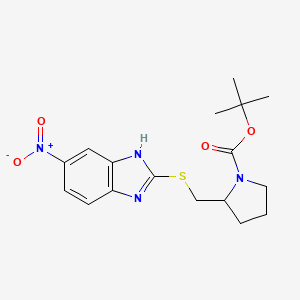
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The nitro group is then introduced via nitration reactions using reagents like nitric acid and sulfuric acid.
The next step involves the introduction of the sulfanylmethyl group, which can be achieved through nucleophilic substitution reactions. The pyrrolidine ring is then attached via a cyclization reaction, and finally, the tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or alkylated benzimidazole derivatives
科学研究应用
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 2-(5-Nitro-1H-benzoimidazol-2-ylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the sulfanylmethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
属性
分子式 |
C17H22N4O4S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
tert-butyl 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O4S/c1-17(2,3)25-16(22)20-8-4-5-12(20)10-26-15-18-13-7-6-11(21(23)24)9-14(13)19-15/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19) |
InChI 键 |
JMQBFGWPGROJLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


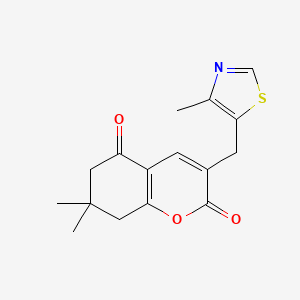
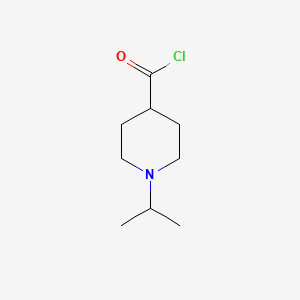

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
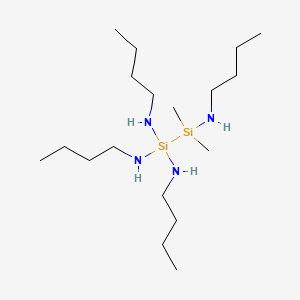
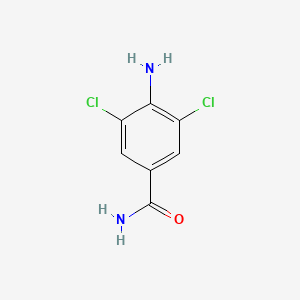
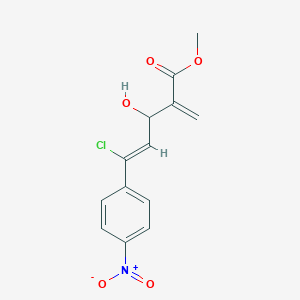

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)


![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
